REACTION_CXSMILES
|
Cl.[CH2:2]([NH:9][OH:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:11](=O)(O)[O-:12].[K+].C(OCC(F)(F)F)=O>C(OC)(C)(C)C>[CH2:2]([N:9]([OH:10])[CH:11]=[O:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)NO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated into an aqueous fraction
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
WASH
|
Details
|
The mixture was washed sequentially with water, 15% potassium bicarbonate, and 15% brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |